molecular formula C13H15BF2O3 B2948244 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 2088247-40-7

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B2948244
CAS No.: 2088247-40-7
M. Wt: 268.07
InChI Key: ZYFPVORSGDORBP-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C13H15BF2O3 and its molecular weight is 268.07. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative (the compound ) transfers an organic group to a metal catalyst, typically palladium .

Biochemical Pathways

It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various biologically active compounds, including pharmaceuticals . Therefore, the compound could indirectly affect numerous biochemical pathways depending on the specific context of its use.

Pharmacokinetics

Boronic acids and their derivatives are generally considered to have good bioavailability due to their stability and the mild, functional group-tolerant conditions under which they react .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the compounds with which it is being reacted in a Suzuki-Miyaura cross-coupling reaction . The product of such a reaction could have various effects depending on its structure and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by various factors, including the choice of solvent, the temperature, and the presence of a base . These reactions are generally known for their robustness and tolerance to a wide range of conditions .

Properties

IUPAC Name

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFPVORSGDORBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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